2-Phenyl-1,3,6,2-dioxazaborocane
Description
2-Phenyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound characterized by a six-membered ring system incorporating nitrogen, oxygen, and boron atoms. The phenyl group at the 2-position confers unique electronic and steric properties, influencing its reactivity and applications. Structurally, it belongs to the dioxazaborocane family, where boron is coordinated within a bicyclic framework. This compound has been utilized in organic synthesis, catalysis, and materials science due to its stability and tunable reactivity .
Properties
IUPAC Name |
2-phenyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHVYSMTIFCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507667 | |
| Record name | 2-Phenyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-73-9 | |
| Record name | 2-Phenyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Variations
Dioxazaborocane derivatives differ primarily in substituents at the 2- and 6-positions, which modulate their properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Phenyl groups (electron-donating) stabilize the boron center, while perfluorophenyl groups (electron-withdrawing) enhance electrophilicity, making the latter more reactive in Suzuki-Miyaura couplings .
- Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., octadecyl in ODOC) improve solubility in lubricants , whereas aryl groups enable π-π interactions in catalytic systems .
Catalytic and Reduction Capabilities
- 2,2’-Bi-dioxazaborocane : Generates H₂ in aqueous media, enabling catalytic reductions of alkenes, alkynes, and aryl halides without external H₂ .
- Phenyl Derivatives : Used in cross-coupling reactions; bromophenyl variants serve as intermediates in acridinium dye synthesis .
- Lubricant Additives : Octadecyl-substituted dioxazaborocanes (e.g., ODOC) reduce friction in stainless steel/CoCrMo systems by forming protective films .
Physical and Spectroscopic Properties
Insights :
- Lipophilicity: Alkyl chains (e.g., octadecyl) drastically increase LogP, favoring nonpolar environments .
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